

Genotoxicity Assessment of 1-(3,3-dimethylcyclohexyl)ethan-1-one: A Comparative Guide

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Compound of Interest

Compound Name: 3,3-Dimethylcyclohexyl methyl ketone

Cat. No.: B1205454

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This guide provides a comparative analysis of the genotoxic potential of the fragrance ingredient 1-(3,3-dimethylcyclohexyl)ethan-1-one and structurally related alternatives. The assessment is based on a comprehensive review of available safety evaluations and experimental data. While detailed quantitative results from proprietary studies are limited in the public domain, this guide summarizes the key findings and methodologies to support informed decision-making in research and product development.

Executive Summary

1-(3,3-dimethylcyclohexyl)ethan-1-one, a fragrance ingredient, has been evaluated for its genotoxic potential through a battery of in vitro assays. The available data from the Research Institute for Fragrance Materials (RIFM) indicates that this compound is not genotoxic. This conclusion is supported by negative results in the BlueScreen™ HC assay, a bacterial reverse mutation (Ames) test, and an in vitro micronucleus assay.

For comparative purposes, this guide includes an assessment of two alternative fragrance ingredients from the same chemical class of alkyl cyclic ketones: Acetyl cedrene and 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone (OTNE). Similar to 1-

(3,3-dimethylcyclohexyl)ethan-1-one, both Acetyl cedrene and OTNE have been assessed as non-genotoxic based on a range of in vitro and in vivo studies.

Comparative Genotoxicity Data

The following tables summarize the available genotoxicity data for 1-(3,3-dimethylcyclohexyl)ethan-1-one and its alternatives. Due to the proprietary nature of many industry-sponsored studies, specific quantitative data (e.g., revertant colony counts, percentage of micronucleated cells) are not publicly available. The results are therefore presented qualitatively based on the conclusions of the respective safety assessments.

Table 1: Genotoxicity Profile of 1-(3,3-dimethylcyclohexyl)ethan-1-one

| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result |
|---|--|---------------------------|---------------------|--|
| BlueScreen™ HC | Human lymphoblastoid TK6 cells | With and without | Not specified | Negative for genotoxicity and cytotoxicity[1] |
| Bacterial Reverse Mutation (Ames) Test (OECD 471) | S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2uvrA) | With and without | Up to 5000 µg/plate | Negative[1] |
| In Vitro Micronucleus Test (OECD 487) | Human lymphocytes | With and without | Up to 449 µg/mL | Negative (initial non-reproducible increase was not considered biologically relevant)[1] |

Table 2: Genotoxicity Profile of Acetyl Cedrene

| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result |
|---|-----------------------------------|---------------------------|---------------------|---|
| Bacterial Reverse Mutation (Ames) Test (OECD 471) | S. typhimurium strains | With and without | Not specified | Negative (initial slight increases were not reproducible)[2] |
| In Vitro Chromosome Aberration Test (OECD 473) | Chinese Hamster Ovary (CHO) cells | With and without | Up to 2460 µg/mL | Negative (a statistically significant increase was within historical control range and not considered biologically relevant)[2] |

Table 3: Genotoxicity Profile of 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone (OTNE)

| Assay | Test System | Metabolic Activation (S9) | Test Conditions | Result |
|--|------------------------|---------------------------|--------------------|----------|
| Bacterial Reverse Mutation (Ames) Test | S. typhimurium strains | With and without | Not specified | Negative |
| In Vitro Mammalian Cell Gene Mutation Test | Not specified | Not specified | Not specified | Negative |
| In Vivo Micronucleus Test | Mouse | Not applicable | Dermal application | Negative |

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are outlined below, based on internationally recognized guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471

This test evaluates the potential of a substance to induce gene mutations in several strains of *Salmonella typhimurium* and *Escherichia coli*.

- **Test Strains:** A set of bacterial strains with known mutations in the histidine (for *S. typhimurium*) or tryptophan (for *E. coli*) operon is used. These mutations render the bacteria unable to synthesize the respective amino acid.
- **Metabolic Activation:** The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
- **Exposure:** The test substance, bacterial strains, and S9 mix (if applicable) are combined and plated on a minimal agar medium.
- **Incubation:** Plates are incubated for 48-72 hours at 37°C.
- **Evaluation:** A positive result is indicated by a concentration-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the solvent control.

In Vitro Mammalian Cell Micronucleus Test - Based on OECD Guideline 487

This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells.

- **Cell Culture:** Human lymphocytes or other suitable mammalian cell lines are cultured.

- **Exposure:** Cells are exposed to various concentrations of the test substance, with and without metabolic activation (S9).
- **Cytokinesis Block:** Cytochalasin B is added to block cell division at the cytokinesis stage, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.
- **Harvesting and Staining:** Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.
- **Analysis:** At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

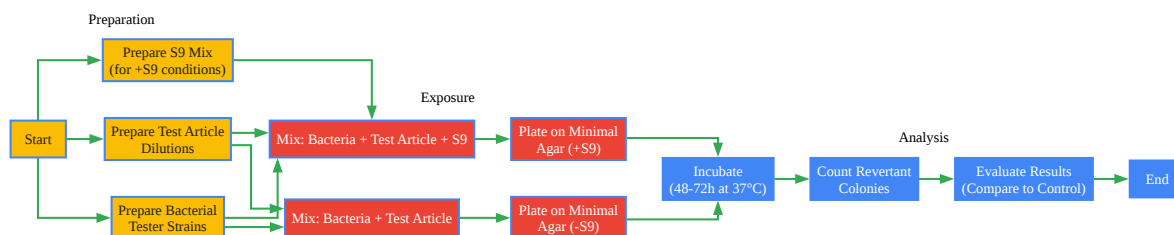
BlueScreen™ HC Assay

This is a high-throughput screening assay that measures the induction of the GADD45a gene, which is involved in DNA damage response.

- **Test System:** A human-derived TK6 cell line containing a reporter system linked to the GADD45a gene is used.
- **Exposure:** Cells are exposed to the test substance in microplates.
- **Measurement:** Genotoxicity is measured by the expression of a luciferase reporter gene, which produces a luminescent signal. Cytotoxicity is simultaneously measured by assessing cell density.
- **Evaluation:** A dose-dependent increase in luminescence, corrected for cell density, indicates a genotoxic effect.

Visualizations

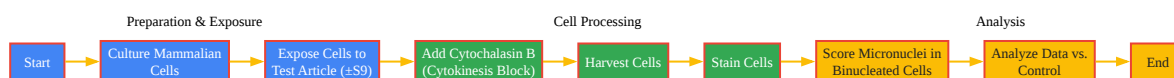
Experimental Workflow: Bacterial Reverse Mutation (Ames) Test



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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Experimental Workflow: In Vitro Micronucleus Test



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Caption: Workflow for the In Vitro Mammalian Cell Micronucleus Test.

Conclusion

Based on the available evidence from a standard battery of in vitro genotoxicity tests, 1-(3,3-dimethylcyclohexyl)ethan-1-one is not considered to pose a genotoxic risk. This conclusion is consistent with the findings for structurally related fragrance ingredients, Acetyl cedrene and

OTNE, which also have a well-documented history of negative genotoxicity findings. While a lack of publicly available quantitative data limits a direct numerical comparison, the consistent negative outcomes across multiple assays provide strong evidence for the safety of these compounds with respect to genotoxicity. Researchers and drug development professionals can consider this information as part of a comprehensive safety assessment. It is always recommended to consult the full safety assessment reports for detailed information.

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References

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